3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-4-5-14(21-11)22(18,19)17-9-6-12(7-10-17)20-13-3-2-8-15-16-13/h2-5,8,12H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKWFKXCLAPUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the nucleophilic substitution of a halogenated piperidine with a thiophene derivative to introduce the 5-methylthiophene sulfonyl group.
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Coupling with Pyridazine: : The piperidine intermediate is then coupled with a pyridazine derivative. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the pyridazine ring produces dihydropyridazine derivatives.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several steps, including the formation of a piperidine intermediate through nucleophilic substitution reactions followed by coupling with pyridazine derivatives. Common synthetic methods include palladium-catalyzed cross-coupling reactions, which are essential for achieving high yields and selectivity.
Key Reactions
- Oxidation : The compound can undergo oxidation, particularly at the sulfur atom, leading to sulfoxides or sulfones.
- Reduction : Reduction reactions can target the pyridazine ring to yield dihydropyridazine derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyridazine ring.
Medicinal Chemistry
3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine is being explored for its potential therapeutic properties. Its structural components suggest several biological activities:
- Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition could potentially enhance serotonin and dopamine levels, offering benefits in treating mood disorders like depression and anxiety .
- Antimicrobial Activity : The presence of the thiophene ring is often associated with enhanced antibacterial properties, making this compound a candidate for further exploration in treating infections .
- Antioxidant Properties : Some studies suggest that derivatives may exhibit antioxidant activity, protecting cells from oxidative stress-related damage .
Research has shown that compounds similar to this compound can modulate various biological pathways:
- Mechanism of Action : The compound likely interacts with specific molecular targets through hydrogen bonding and hydrophobic effects, influencing protein activity and leading to diverse biological effects .
Case Studies
Several case studies have highlighted the pharmacological potential of pyridazine derivatives:
- A study demonstrated that pyridazinone derivatives exhibited significant blood glucose-lowering effects in diabetic rat models, suggesting potential for developing new antidiabetic drugs .
- Another investigation revealed that certain pyridazinone compounds acted as vasodilators and beta-blockers, showcasing their cardiovascular benefits .
Industrial Applications
In industry, this compound may be utilized in developing advanced materials due to its electronic properties. Its potential as a building block for organic semiconductors and polymers underscores its versatility in material science.
Mechanism of Action
The mechanism by which 3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Benzamide/Urea Groups :
- Sulfonyl-containing compounds (e.g., 14d) exhibit moderate yields (35.2–55.2%), suggesting that sulfonylation reactions may face competitive side reactions. The target compound’s 5-methylthiophen-2-yl sulfonyl group is electron-rich compared to 14d’s 4-fluorophenyl sulfonyl, which could alter reaction kinetics and yield .
- Urea-linked analogs (e.g., 14a, 14b) show lower yields (~35.2%), possibly due to challenges in urea bond formation under similar conditions .
Substituent Effects on Physicochemical Properties :
- The trifluoromethyl group in 8a increases lipophilicity (logP), while the pyridazine ring in the target compound may enhance hydrogen-bonding capacity, improving solubility in polar solvents relative to benzamide derivatives.
- The methylthiophene sulfonyl group in the target compound is expected to confer greater metabolic stability compared to halogenated aryl sulfonyl groups (e.g., 14d) .
Synthetic Methodology :
- The synthesis of analogs in involves hydrogenation and coupling reactions using NaH under nitrogen. The target compound likely follows a similar pathway, but the methylthiophene sulfonyl group may require optimized conditions to mitigate steric hindrance during sulfonylation .
Research Findings and Limitations
- Yield Predictions : Based on 14d’s 55.2% yield, the target compound’s synthesis could achieve comparable or lower yields if steric effects from the methylthiophene group impede reaction efficiency.
- Solubility and Stability : The pyridazine ring may improve aqueous solubility relative to urea derivatives (e.g., 14a–14d), but the methylthiophene sulfonyl group could reduce it compared to fluorophenyl analogs.
Notes
Data Limitations : Direct experimental data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.
Methodological Assumptions : Synthesis protocols from are extrapolated; actual conditions for the target compound may vary.
Contradictions : Yields for sulfonyl derivatives (e.g., 14d vs. 14a) vary widely, highlighting the need for reaction optimization tailored to specific substituents .
Biological Activity
The compound 3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a novel pyridazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 395.5 g/mol. The compound features a pyridazine ring, a piperidine moiety, and a sulfonyl group attached to a methylthiophene ring, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₃S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1448063-01-1 |
| Melting Point | Not available |
| Density | Not available |
Research indicates that compounds similar to This compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies have shown that derivatives of this class can inhibit enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting conditions like depression and anxiety .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. The presence of the thiophene ring is often associated with enhanced antibacterial properties, making it a candidate for further exploration in treating infections .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress, thereby offering therapeutic benefits in various diseases related to oxidative damage .
Structure-Activity Relationships (SAR)
The SAR studies conducted on related compounds highlight the importance of specific functional groups in enhancing biological activity:
- Sulfonyl Group : The presence of the sulfonyl group has been linked to improved binding affinity towards target enzymes.
- Piperidine Ring : Modifications on the piperidine moiety can significantly alter the potency and selectivity of the compound towards specific biological targets.
Case Studies
- In Vivo Studies : A study on similar piperidine derivatives demonstrated significant reductions in depressive-like behaviors in animal models when administered at varying dosages, suggesting that modifications to the piperidine structure can enhance therapeutic effects .
- Antimicrobial Testing : Compounds structurally similar to This compound were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated promising antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
